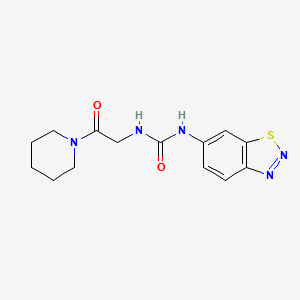

UNC2327

概要

説明

UNC 2327は、タンパク質アルギニンメチルトランスフェラーゼ3(PRMT3)の異種性阻害剤としての役割で知られる化学化合物です。この酵素は、ヒストンおよび非ヒストンタンパク質上のアルギニン残基のメチル化に関与しており、遺伝子調節において重要な役割を果たしています。 UNC 2327の化学名はN-1,2,3-ベンゾチアゾール-6-イル-N’-[2-オキソ-2-(1-ピペリジニル)エチル]ウレアです .

科学的研究の応用

UNC 2327は、特に化学、生物学、医学の分野で、いくつかの科学研究の応用があります。 PRMT3を阻害する能力により、遺伝子調節とエピジェネティクスに関連する研究で広く使用されています . さらに、エピジェネティックな修飾を標的とした新しい治療薬の開発に使用されています .

生化学分析

Biochemical Properties

UNC2327 plays a significant role in biochemical reactions, particularly as an allosteric inhibitor of PRMT3 . This interaction with PRMT3 suggests that this compound may have a profound impact on the methylation processes within cells .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibition of PRMT3

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PRMT3 . As an allosteric inhibitor, this compound likely binds to a site on the PRMT3 enzyme distinct from the active site, inducing a conformational change that reduces the enzyme’s activity .

準備方法

UNC 2327の合成は、ベンゾチアゾールコアの調製から始まるいくつかのステップを伴います。 反応条件には、通常、ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの溶媒の使用が含まれ、最終生成物は、高速液体クロマトグラフィー(HPLC)を使用して、高純度(≥99%)に精製されます . 工業生産方法は広く文書化されていませんが、ラボ規模の合成は標準的な有機合成プロトコルに従います。

化学反応の分析

UNC 2327は、主にPRMT3との相互作用に焦点を当てたさまざまな化学反応を起こします。 ペプチド基質と補因子との両方に対して非競合的であることが知られています . この化合物は、標準的な実験室条件下では、有意な酸化または還元反応を起こしません。 PRMT3との相互作用から生成される主な生成物は、阻害された酵素複合体であり、アルギニン残基のメチル化を防ぎます .

作用機序

UNC 2327の作用機序は、基質が結合する活性部位とは異なる、PRMT3上の異種性部位への結合を含みます。 この結合は酵素の立体構造変化を引き起こし、酵素を不活性化します . UNC 2327の分子標的は、ヒストンおよび非ヒストンタンパク質上のアルギニン残基であり、関与する経路はPRMT3によって調節されるメチル化プロセスです .

類似化合物との比較

UNC 2327は、PRMT3の異種性阻害剤としての高い選択性と効力においてユニークです。 類似の化合物には、EPZ015666やGSK3368715などの他のPRMT阻害剤が含まれ、これらもタンパク質アルギニンメチルトランスフェラーゼを標的とする場合がありますが、選択性や結合メカニズムが異なる場合があります . UNC 2327は、非競合的阻害とPRMT3に対する高い特異性によって際立っています .

特性

IUPAC Name |

1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTRGTBDVGKKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

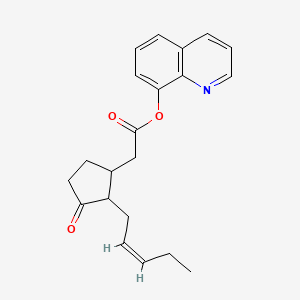

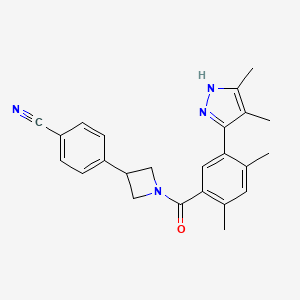

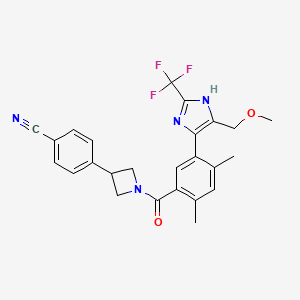

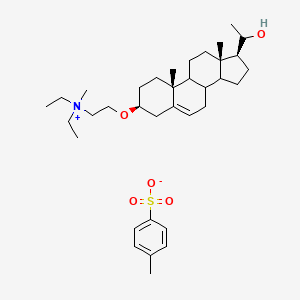

Feasible Synthetic Routes

Q1: What do we know about how UNC-2327 interacts with the SARS-CoV-2 main protease?

A1: A study has investigated the binding of UNC-2327 to the SARS-CoV-2 main protease. [] While the specific interactions are not detailed in the abstract, the research suggests that UNC-2327 binds to the protease, potentially inhibiting its activity. This is a crucial finding as the main protease is essential for viral replication. Further research exploring the binding site and interactions at a molecular level would be valuable.

Q2: The research mentions a "descriptor of the subpocket occupancy." How does this relate to understanding the potential of compounds like UNC-2327 as SARS-CoV-2 inhibitors?

A2: The research on potential non-covalent inhibitors of the SARS-CoV-2 main protease highlights the importance of understanding subpocket occupancy within the protease's active site. [] The study suggests that the S4 subpocket often has low occupancy by inhibitor molecules, potentially limiting their effectiveness. By developing a descriptor for energetic occupancy of this subpocket, researchers can better design and optimize inhibitors, like UNC-2327, to maximize binding affinity and potentially enhance their inhibitory effects on the protease. This approach emphasizes the significance of considering the entire binding site and optimizing interactions with specific subpockets for improved drug design against SARS-CoV-2.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

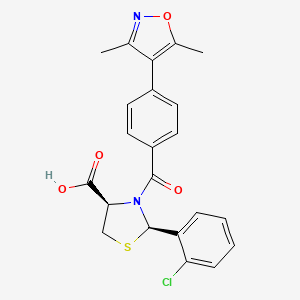

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

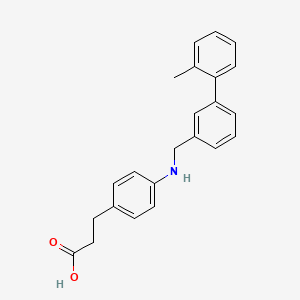

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

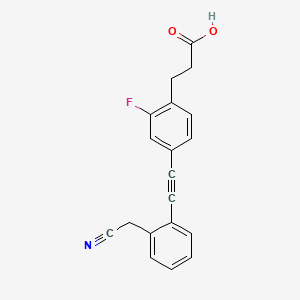

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)